Cyclofenil diphenol

Catalog No.
S571193
CAS No.
5189-40-2
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclofenil diphenol

CAS Number

5189-40-2

Product Name

Cyclofenil diphenol

IUPAC Name

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2

InChI Key

POEZOFHZEJTFHF-UHFFFAOYSA-N

SMILES

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1

Synonyms

bis(p-hydroxyphenyl)cyclohexylidenemethane, cyclofenil diphenol, F 6060, F-6060, F6060

Canonical SMILES

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1

Disrupting the Golgi apparatus:

  • Cyclofenil diphenol is known to disrupt the structure and function of the Golgi apparatus, a cellular organelle responsible for modifying, sorting, and packaging molecules for transport within the cell. ]

Studying proteoglycan synthesis:

  • Researchers have used cyclofenil diphenol to study the process of proteoglycan synthesis, which is essential for the formation of cartilage and other tissues. The molecule inhibits the synthesis of proteoglycans, allowing scientists to investigate the mechanisms involved in this process. ]

Investigating other cellular processes:

  • Cyclofenil diphenol has also been used to study other cellular processes, such as amino acid uptake and glycosaminoglycan synthesis. By observing its effects on these processes, researchers can gain insights into their regulation and function. ]

Cyclofenil diphenol, also known as cyclofenil, is a synthetic compound categorized as a selective estrogen receptor modulator. It is primarily used in the treatment of menstrual disturbances and infertility due to hypothalamic–pituitary–gonadal axis insufficiency. The compound is characterized by its chemical formula C23H24O4C_{23}H_{24}O_{4} and a molar mass of approximately 364.44 g/mol. Cyclofenil functions as a mixed agonist-antagonist of estrogen receptors, exhibiting both estrogenic and antiestrogenic properties depending on the tissue context .

  • Research suggests Cyclofenil diphenol may act as a Selective Estrogen Receptor Modulator (SERM) due to its weak estrogenic properties []. However, a detailed mechanism of action for its biological effects is not available in open-source scientific literature.
  • Data on specific hazards associated with Cyclofenil diphenol is limited. However, PubChem, a database by the National Institutes of Health, lists it as having potential hazards including skin and eye irritation, and harmfulness if swallowed, inhaled, or absorbed through the skin [].

Limitations

  • In-depth scientific research on Cyclofenil diphenol appears to be scarce in publicly available databases. More information may be available in private industry resources or behind paywalls of academic journals.
Typical of diphenolic compounds. It can undergo acetylation, oxidation, and reduction reactions. The presence of hydroxyl groups allows for potential hydrogen bonding and reactivity with electrophiles. Its structure enables it to form complexes with metal ions, which can influence its biological activity and pharmacokinetics .

The synthesis of cyclofenil diphenol typically involves multi-step organic reactions that include:

  • Formation of the Diphenolic Core: Starting from appropriate phenolic precursors, a condensation reaction is performed to form the diphenolic structure.
  • Cyclohexylidene Formation: The introduction of a cyclohexylidene group can be achieved through reactions involving cyclohexanone derivatives.
  • Acetylation: The final step often involves acetylation to yield the complete cyclofenil structure.

These steps can vary based on the specific synthetic route chosen but generally involve standard organic synthesis techniques such as nucleophilic substitution and electrophilic addition .

Cyclofenil diphenol has several applications:

  • Medical Use: It is primarily used for treating anovulatory infertility and menstrual disorders.
  • Research: Cyclofenil has been studied for its effects on cellular processes, particularly in relation to Golgi apparatus function and amino acid transport mechanisms .
  • Doping Agent: Due to its ability to increase testosterone levels, it has been misused as a doping agent among athletes .

Interaction studies have shown that cyclofenil can influence various metabolic pathways:

  • It disrupts Golgi structure and function, affecting protein glycosylation and secretion.
  • Cyclofenil inhibits amino acid uptake via specific transport systems, indicating potential effects on cellular metabolism .
  • The compound may interact with other medications, necessitating careful consideration in polypharmacy scenarios .

Cyclofenil diphenol shares structural similarities with other selective estrogen receptor modulators (SERMs). Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
TamoxifenTriphenylethylene derivativePrimarily used in breast cancer treatment
ClomifeneTriphenylethylene derivativeUsed for ovulation induction
RaloxifenePhenolic compound with a benzothiophene structurePrimarily used for osteoporosis treatment
OspemifeneA SERM with a distinct chemical structureUsed for treating menopausal symptoms

Cyclofenil's uniqueness lies in its specific action on the hypothalamic-pituitary-gonadal axis and its relatively weak SERM activity compared to others like tamoxifen and clomifene .

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

280.146329876 g/mol

Monoisotopic Mass

280.146329876 g/mol

Heavy Atom Count

21

UNII

00W4083OML

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5189-40-2

Wikipedia

Cyclofenil diphenol

Dates

Modify: 2023-08-15
Nettles et al. NFB selectivity of estrogen receptor ligands revealed by comparative crystallographic analyses Nature Chemical Biology, doi: 10.1038/nchembio.76, published online 16 March 2008. http://www.nature.com/naturechemicalbiology

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